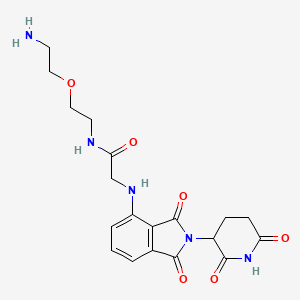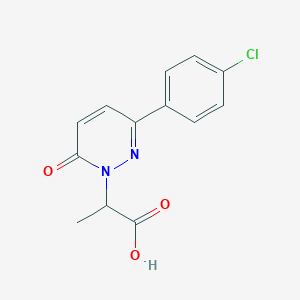
Spiropiperidine 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of secreted phosphoprotein 1 involves recombinant DNA technology. The gene encoding secreted phosphoprotein 1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography .
Industrial Production Methods
Industrial production of secreted phosphoprotein 1 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
化学反応の分析
Types of Reactions
Secreted phosphoprotein 1 undergoes various chemical reactions, including phosphorylation, glycosylation, and proteolytic cleavage. These post-translational modifications are essential for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation: Kinases such as casein kinase II are commonly used to phosphorylate secreted phosphoprotein 1 under physiological conditions.
Glycosylation: Glycosyltransferases catalyze the addition of sugar moieties to the protein in the endoplasmic reticulum and Golgi apparatus.
Proteolytic Cleavage: Proteases such as thrombin and matrix metalloproteinases cleave secreted phosphoprotein 1 to generate bioactive fragments.
Major Products Formed
The major products formed from these reactions include phosphorylated, glycosylated, and cleaved forms of secreted phosphoprotein 1, each with distinct biological functions .
科学的研究の応用
Secreted phosphoprotein 1 has a wide range of scientific research applications:
Chemistry: It is used as a model protein to study post-translational modifications and protein-protein interactions.
Biology: Secreted phosphoprotein 1 is involved in cell adhesion, migration, and signaling, making it a valuable tool for studying cellular processes.
Medicine: It serves as a biomarker for various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. .
作用機序
Secreted phosphoprotein 1 exerts its effects by binding to integrins and CD44 receptors on the cell surface. This interaction activates various signaling pathways, including the PI3K/AKT and MAPK pathways, leading to changes in cell behavior such as proliferation, migration, and survival . Secreted phosphoprotein 1 also interacts with matrix metalloproteinases, modulating the extracellular matrix and promoting tumor invasion and metastasis .
類似化合物との比較
Secreted phosphoprotein 1 belongs to the small integrin-binding ligand N-linked glycoprotein (SIBLING) family, which includes other proteins such as dentin matrix protein 1, bone sialoprotein, and matrix extracellular phosphoglycoprotein . Compared to these proteins, secreted phosphoprotein 1 is unique in its ability to bind to multiple integrins and CD44, making it a versatile regulator of cell-matrix interactions . Additionally, secreted phosphoprotein 1 is more widely expressed in various tissues and has a broader range of biological functions .
特性
分子式 |
C24H34N4O3 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
cyclopropyl 4-[3-methyl-1-(3-methylphenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H34N4O3/c1-18-4-3-5-20(16-18)28-17-25(2)22(29)24(28)10-14-26(15-11-24)19-8-12-27(13-9-19)23(30)31-21-6-7-21/h3-5,16,19,21H,6-15,17H2,1-2H3 |
InChIキー |
ZZZVRFJGTJAHFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CN(C(=O)C23CCN(CC3)C4CCN(CC4)C(=O)OC5CC5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)

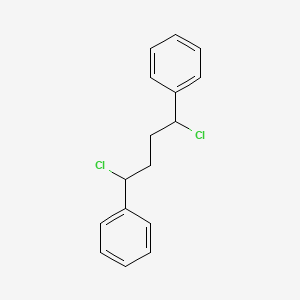

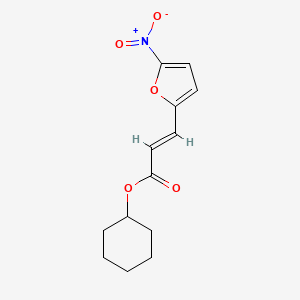
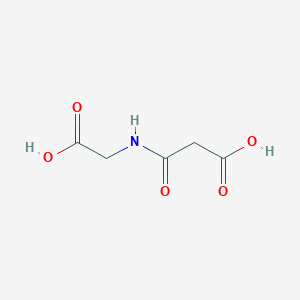
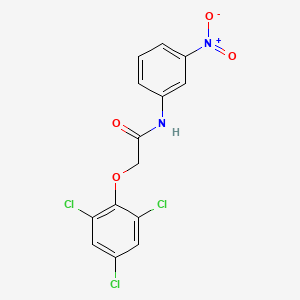
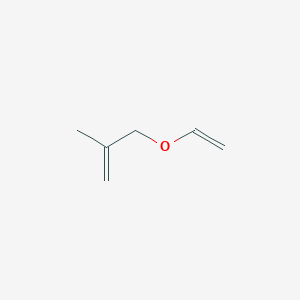
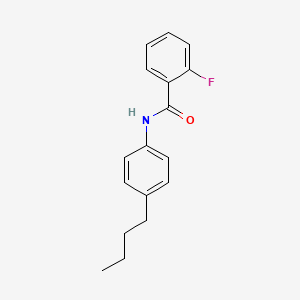

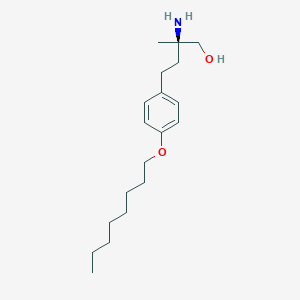
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)
